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Abstract
Turosteride (FCE 26073) is a potent and selective inhibitor of the type II isoform of 5α-

reductase, the enzyme responsible for the conversion of testosterone to the more potent

androgen, 5α-dihydrotestosterone (DHT).[1][2][3] This technical guide provides an in-depth

review of the preclinical data available on turosteride's impact on systemic and intraprostatic

androgen concentrations. While turosteride was investigated for the treatment of benign

prostatic hyperplasia (BPH), it was never marketed, and as a result, there is a notable absence

of publicly available human clinical trial data on its effects on systemic testosterone.[2] This

document, therefore, focuses on the robust preclinical evidence derived from in-vitro and in-

vivo animal studies to elucidate its mechanism of action and pharmacodynamic effects on

testosterone and its metabolites. The data presented herein is intended to serve as a

comprehensive resource for researchers and professionals in the field of drug development

and androgen-related pharmacology.

Mechanism of Action
Turosteride is a 4-azasteroid that functions as a selective inhibitor of 5α-reductase type II.[1]

The type II isoform of this enzyme is predominantly found in androgen-sensitive tissues such

as the prostate gland, seminal vesicles, and hair follicles.[1] Turosteride's mechanism involves

binding to the 5α-reductase enzyme and inhibiting the conversion of testosterone to DHT. This

selective inhibition is crucial as it aims to reduce the local androgenic effects of DHT in target
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tissues while potentially preserving systemic testosterone levels.[1] Preclinical studies have

demonstrated that turosteride exhibits a biochemical profile similar to finasteride in its

selectivity for the type II isoform of 5α-reductase.[1]
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Caption: Mechanism of Turosteride's inhibition of the testosterone to DHT conversion pathway.

Preclinical Pharmacodynamics
The pharmacodynamic effects of turosteride have been primarily characterized through in-

vitro enzyme inhibition assays and in-vivo studies in rats. These studies have provided

quantitative data on its potency and its effects on androgen concentrations in both the prostate

and systemically.

In-Vitro Enzyme Inhibition
Turosteride has been shown to be a potent inhibitor of both human and rat prostatic 5α-

reductase. The half-maximal inhibitory concentrations (IC50) from these studies are

summarized in the table below.

Species Enzyme Source IC50 (nM) Reference

Human
Prostatic 5α-

reductase
55 [1]

Rat
Prostatic 5α-

reductase
53 [1]

Dog
Prostatic 5α-

reductase
2200 [1]

Table 1: In-Vitro Inhibitory Potency of Turosteride on 5α-Reductase

In-Vivo Studies in Rats
Oral administration of turosteride to adult male rats has demonstrated a dose-dependent

effect on intraprostatic DHT levels, with a less pronounced impact on systemic testosterone

concentrations.
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Turosteri
de Dose
(mg/kg/da
y)

Duration
of
Treatmen
t

Change
in
Intraprost
atic DHT

Change
in
Intraprost
atic
Testoster
one

Change
in Serum
DHT

Change
in Serum
Testoster
one

Referenc
e

3 20 days
61%

decrease

No

significant

change

~40%

reduction

(not

statistically

significant)

Similar to

control
[4]

10 20 days
74%

decrease

No

significant

change

~40%

reduction

(not

statistically

significant)

Similar to

control
[4]

30 20 days
78%

decrease

No

significant

change

~40%

reduction

(not

statistically

significant)

Similar to

control
[4]

50 9 weeks
Not

Reported

Not

Reported

Not

Reported

No

decrease
[4]

200 9 weeks
Not

Reported

Not

Reported

Not

Reported

No

decrease
[4]

Table 2: Effects of Oral Turosteride Administration on Androgen Concentrations in Adult Male

Rats

Notably, a key finding from these preclinical studies is that the reduction in intraprostatic DHT

by turosteride was not accompanied by a secondary increase in intraprostatic testosterone

content, a feature that distinguishes it from some other 5α-reductase inhibitors.[4]
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Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies that

form the basis of our understanding of turosteride's effects.

In-Vitro 5α-Reductase Inhibition Assay
The inhibitory potency of turosteride on 5α-reductase was determined using homogenates of

prostate tissue from humans, rats, and dogs.
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Caption: Experimental workflow for the in-vitro 5α-reductase inhibition assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b162533?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The experimental protocol involved the following steps:

Tissue Preparation: Prostate tissues were homogenized in a buffer solution.

Incubation: The homogenates were incubated with radiolabeled testosterone ([1,2-

³H]testosterone) as a substrate and NADPH as a cofactor.

Inhibitor Addition: Various concentrations of turosteride were added to the incubation

mixture to determine its inhibitory effect.

Steroid Extraction: After incubation, the steroids were extracted from the mixture.

Chromatography: The extracted steroids were separated using thin-layer chromatography

(TLC).

Quantification: The amount of radiolabeled testosterone and its metabolites (including DHT)

were quantified.

IC50 Determination: The concentration of turosteride that caused a 50% inhibition of

testosterone conversion to DHT was calculated as the IC50 value.

In-Vivo Study in Adult Male Rats
The endocrine effects of turosteride were evaluated in adult male rats to understand its impact

on androgen levels in a living organism.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b162533?utm_src=pdf-body
https://www.benchchem.com/product/b162533?utm_src=pdf-body
https://www.benchchem.com/product/b162533?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adult Male Rats

Grouping
(Control and Treatment Groups)

Oral Administration of Turosteride
(3, 10, 30 mg/kg/day for 20 days)

Sacrifice and Tissue Collection

Prostate Homogenization
and Steroid Extraction

Blood Collection and
Serum Separation

Radioimmunoassay (RIA) for
Testosterone and DHT

Data Analysis and Comparison

Click to download full resolution via product page

Caption: Experimental workflow for the in-vivo study of turosteride in adult male rats.
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The experimental protocol involved the following steps:

Animal Model: Adult male rats were used for the study.

Grouping and Dosing: The rats were divided into a control group and several treatment

groups, which received daily oral doses of turosteride (3, 10, and 30 mg/kg) for 20

consecutive days.

Sample Collection: At the end of the treatment period, the animals were sacrificed. Blood

samples were collected for serum analysis, and the ventral prostates were excised.

Hormone Analysis: The concentrations of testosterone and DHT in the serum and within the

prostate tissue were determined using radioimmunoassay (RIA).

Data Analysis: The hormone levels in the turosteride-treated groups were compared to

those of the control group to determine the effects of the drug.

Selectivity Profile
Turosteride has demonstrated a high degree of selectivity for the 5α-reductase enzyme.

Studies have shown no noteworthy binding affinity for androgen, estrogen, progesterone,

glucocorticoid, or mineralocorticoid receptors.[1] Furthermore, it does not significantly inhibit

other enzymes involved in steroidogenesis, such as C20,22-desmolase, aromatase, or 3β-

hydroxysteroid dehydrogenase-isomerase (3β-HSD-I) at physiologically relevant

concentrations.[1] This high selectivity minimizes the potential for off-target effects on other

hormonal pathways.[1]

Conclusion and Future Directions
The available preclinical data provides a clear picture of turosteride as a potent and selective

inhibitor of 5α-reductase type II. In-vivo studies in rats have consistently shown that

turosteride effectively reduces intraprostatic DHT concentrations without causing a significant

alteration in systemic testosterone levels. A unique characteristic observed in these preclinical

models is the absence of a compensatory rise in intraprostatic testosterone, which may offer a

therapeutic advantage.
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However, it is crucial to reiterate the significant gap in the literature concerning the effects of

turosteride in humans. Without clinical trial data, the impact of turosteride on systemic

testosterone concentrations in a clinical setting remains unknown. Future research, should it be

undertaken, would need to focus on well-designed clinical trials to elucidate the

pharmacokinetics and pharmacodynamics of turosteride in human subjects to ascertain its

potential therapeutic utility and its precise effects on the human endocrine system. For now,

this guide serves as a comprehensive summary of the foundational preclinical research on this

compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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